Imidazo[1,2-a]quinoxaline
Overview
Description
Imidazo[1,2-a]quinoxaline is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and potential applications in various fields. This compound is characterized by a fused ring system consisting of an imidazole ring and a quinoxaline ring. The unique structure of this compound contributes to its wide range of biological activities, including antitumor, antifungal, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]quinoxaline can be synthesized through various methods, including intramolecular cyclization and multicomponent reactions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another approach is the I2-catalyzed cascade coupling protocol, which involves sp3 and sp2 C–H cross-dehydrogenative coupling .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and efficient synthetic routes. For example, the I2-mediated direct sp3 C–H amination reaction is operationally simple and provides high yields . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Oxidation: The presence of a methylsulfanyl group in position 4 allows for easy oxidation to the corresponding sulfone.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Aromatic nucleophilic substitution reactions are common, particularly when halogenated derivatives are used as starting materials.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
Imidazo[1,2-a]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
Imidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as imidazo[1,5-a]quinoxaline and pyrrolo[1,2-a]quinoxaline . While these compounds share a similar fused ring system, this compound is unique in its specific biological activities and synthetic versatility.
Comparison with Similar Compounds
Imidazo[1,5-a]quinoxaline: Exhibits similar biological activities but differs in the position of the fused rings.
Pyrrolo[1,2-a]quinoxaline: Another heterocyclic compound with a fused ring system, used in similar applications but with distinct chemical properties.
Properties
IUPAC Name |
imidazo[1,2-a]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNBGTYLJIUATL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NC=CN23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178063 | |
Record name | Imidazo(1,2-a)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235-05-2 | |
Record name | Imidazo(1,2-a)quinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000235052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(1,2-a)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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